molecular formula C12H12O B1600538 2-Methoxy-6-methylnaphthalene CAS No. 26386-94-7

2-Methoxy-6-methylnaphthalene

Cat. No.: B1600538
CAS No.: 26386-94-7
M. Wt: 172.22 g/mol
InChI Key: JWXYEXKKOMBZBH-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group (-OCH3) and a methyl group (-CH3) are substituted at the 2 and 6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylnaphthalene can be achieved through several methods. One common approach involves the bromination of 2-methoxynaphthalene to obtain 1,6-dibromo-2-methoxynaphthalene. This intermediate is then subjected to metal reduction using a zinc-copper alloy as a reducing agent to produce 6-bromo-2-methoxynaphthalene. Finally, a Grignard reaction is performed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, reduction, and Grignard reactions, similar to the laboratory-scale synthesis but adapted for industrial efficiency and scalability.

Properties

IUPAC Name

2-methoxy-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-3-4-11-8-12(13-2)6-5-10(11)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYEXKKOMBZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452068
Record name 2-METHOXY-6-METHYLNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26386-94-7
Record name 2-METHOXY-6-METHYLNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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